Cas no 5894-79-1 (Benzeneacetic acid, alpha-formyl-, methyl ester)

Benzeneacetic acid, alpha-formyl-, methyl ester structure
5894-79-1 structure
Nome del prodotto:Benzeneacetic acid, alpha-formyl-, methyl ester
Numero CAS:5894-79-1
MF:C10H10O3
MW:178.184603214264
CID:366548
PubChem ID:110729

Benzeneacetic acid, alpha-formyl-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid, alpha-formyl-, methyl ester
    • methyl 3-oxo-2-phenylpropanoate
    • 3-oxo-2-phenyl-propionic acid methyl ester
    • 3-Oxo-2-phenyl-propionsaeure-methylester
    • AC1L3875
    • AC1Q5YRA
    • AR-1J5198
    • CTK1G9123
    • EINECS 227-577-3
    • Malonaldehydic acid, phenyl-, methyl ester
    • methyl 2-formyl-2-phenylacetate
    • Methyl formylphenylacetate
    • Phenyl-formyl-essigsaeure-methylester
    • EC 227-577-3
    • FT-0714904
    • MFCD00236385
    • DTXSID70884197
    • 5894-79-1
    • SCHEMBL2596959
    • Methyl alpha-formylphenylacetate
    • NS00001114
    • W-105352
    • H11991
    • METHYLA-FORMYLPHENYLACETATE
    • BS-28942
    • AKOS006273071
    • Benzeneacetic acid, .alpha.-formyl-, methyl ester
    • methyl a-formylphenylacetate
    • methyl formyl phenylacetate
    • AM100998
    • METHYL -FORMYLPHENYLACETATE
    • 19242-49-0
    • ORJFSDFCHJQCOH-UHFFFAOYSA-N
    • CHEMBL3785651
    • DTXCID701023654
    • DA-04605
    • Benzeneacetic acid, 2-formyl-, methyl ester
    • MDL: MFCD00236385
    • Inchi: InChI=1S/C10H10O3/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-7,9H,1H3
    • Chiave InChI: ORJFSDFCHJQCOH-UHFFFAOYSA-N
    • Sorrisi: COC(=O)C(C=O)C1=CC=CC=C1

Proprietà calcolate

  • Massa esatta: 178.063
  • Massa monoisotopica: 178.062994177g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 183
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • Colore/forma: NA
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 262.3±28.0 °C at 760 mmHg
  • Punto di infiammabilità: 131.1±21.5 °C
  • PSA: 43.37

Benzeneacetic acid, alpha-formyl-, methyl ester Informazioni sulla sicurezza

Benzeneacetic acid, alpha-formyl-, methyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR900801-5g
Methyl 3-oxo-2-phenylpropanoate
5894-79-1 95%
5g
£690.00 2025-02-20
A2B Chem LLC
AG66500-250mg
Methyl 3-oxo-2-phenylpropanoate
5894-79-1 95%
250mg
$211.00 2023-12-30
1PlusChem
1P00EAW4-250mg
METHYL A-FORMYLPHENYLACETATE
5894-79-1 95%
250mg
$206.00 2025-03-13
1PlusChem
1P00EAW4-1g
METHYL A-FORMYLPHENYLACETATE
5894-79-1 95%
1g
$183.00 2025-02-26
Aaron
AR00EB4G-100mg
METHYL A-FORMYLPHENYLACETATE
5894-79-1 98%
100mg
$50.00 2025-01-24
Apollo Scientific
OR900801-1g
Methyl 3-oxo-2-phenylpropanoate
5894-79-1 95%
1g
£185.00 2025-02-20
Aaron
AR00EB4G-1g
METHYL A-FORMYLPHENYLACETATE
5894-79-1 98%
1g
$206.00 2025-01-24
Aaron
AR00EB4G-250mg
METHYL A-FORMYLPHENYLACETATE
5894-79-1 98%
250mg
$81.00 2025-01-24
A2B Chem LLC
AG66500-5g
Methyl 3-oxo-2-phenylpropanoate
5894-79-1 95%
5g
$619.00 2024-04-19
A2B Chem LLC
AG66500-1g
Methyl 3-oxo-2-phenylpropanoate
5894-79-1 95%
1g
$176.00 2024-04-19
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